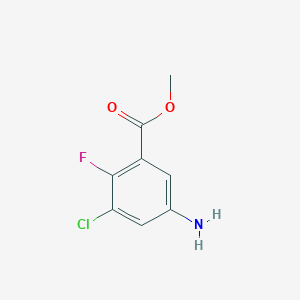

Methyl 5-amino-3-chloro-2-fluorobenzoate

Description

Systematic Nomenclature and CAS Registry Information

The compound under investigation is systematically named this compound according to International Union of Pure and Applied Chemistry nomenclature conventions. This systematic name precisely describes the substitution pattern on the benzene ring, indicating the presence of an amino group at the 5-position, a chlorine atom at the 3-position, and a fluorine atom at the 2-position relative to the carboxyl group that forms the methyl ester functionality. The compound is officially registered in the Chemical Abstracts Service registry with the unique identifier 1507502-79-5.

The International Chemical Identifier key for this compound is DYBYFJVZYLADLU-UHFFFAOYSA-N, which provides a standardized representation for database searches and chemical information systems. This identifier ensures unambiguous communication about the compound across different chemical databases and research platforms. The systematic nomenclature follows the principle of numbering the benzene ring positions starting from the carbon bearing the carboxyl group, designated as position 1, and proceeding in a manner that gives the substituents the lowest possible numbers.

Additional registry information includes various synonyms and alternative naming conventions used in different chemical databases and commercial suppliers. The compound appears in multiple chemical databases with consistent identification numbers, confirming its established identity in the chemical literature. The European Community number 844-296-7 provides additional regulatory identification for this compound within European chemical registration systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C8H7ClFNO2, representing a precise atomic composition that defines its chemical identity. This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular weight has been consistently determined to be 203.60 grams per mole across multiple authoritative sources.

The molecular composition analysis reveals several important structural features that contribute to the compound's chemical behavior. The presence of both electronegative halogen atoms (chlorine and fluorine) and an electron-donating amino group creates a complex electronic environment within the molecule. The ester functionality contributes to the overall polarity and potential for hydrogen bonding interactions. The calculated exact mass of the compound provides precise information for mass spectrometric identification and analytical characterization purposes.

The Simplified Molecular Input Line Entry System representation of the compound is COC(=O)C1=C(C(=CC(=C1)N)Cl)F, which provides a linear notation for computer-based chemical structure representation. This representation encodes the complete connectivity information of the molecule in a format suitable for database storage and computational analysis. The International Chemical Identifier string InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3 provides detailed structural information including hydrogen atom positioning and connectivity patterns.

Structural Elucidation via X-Ray Crystallography

X-ray crystallography represents the gold standard for determining the three-dimensional atomic structure of crystalline materials, providing unparalleled detail about bond lengths, bond angles, and molecular geometry. The technique relies on the diffraction of incident X-rays by the crystalline lattice to produce characteristic diffraction patterns that can be analyzed to reconstruct the electron density distribution within the crystal structure. Modern X-ray crystallographic methods involve sophisticated computational techniques for structure determination, including direct methods for initial phase estimation and iterative refinement procedures to optimize atomic positions against experimental data.

The crystallographic analysis of small molecule organic compounds like this compound typically yields high-resolution structural information where individual atoms can be discerned as discrete electron density peaks. Such structures are generally well-resolved compared to macromolecular crystallography, allowing for precise determination of bond parameters and molecular conformation. The preliminary steps for crystallographic analysis include the preparation of high-quality single crystals with dimensions typically larger than 0.1 millimeters in all directions, ensuring adequate diffraction intensity for structural determination.

Advanced crystallographic techniques have been developed to handle challenging cases, including the analysis of crystals with various degrees of disorder or imperfection. Recent developments in X-ray crystallography include the use of intense X-ray sources such as free-electron lasers, which enable the study of much smaller crystals and can provide structural information beyond traditional Bragg diffraction limits. These techniques have demonstrated the ability to extract high-resolution structural information from crystals that would previously have been considered unsuitable for crystallographic analysis due to poor diffraction quality.

The continuous diffraction patterns observed in crystallographic experiments can provide additional structural information beyond the traditional Bragg peaks, particularly when dealing with crystals that exhibit translational disorder. This approach allows for the determination of molecular structures at resolutions that exceed the apparent limits imposed by the observable Bragg diffraction, effectively utilizing imperfect crystals for high-resolution structure determination. The theoretical framework for understanding continuous diffraction in terms of rigid body disorder has been established, providing a basis for extracting meaningful structural information from apparently poor-quality diffraction data.

Comparative Analysis of Tautomeric Forms

Tautomerism represents a fundamental phenomenon in organic chemistry where structural isomers readily interconvert through the migration of atoms or groups, most commonly hydrogen atoms. The analysis of tautomeric behavior is crucial for understanding the chemical properties and reactivity patterns of compounds containing functional groups capable of such rearrangements. Tautomeric forms are distinct chemical species that can be distinguished by their different atomic connectivities, molecular geometries, and physicochemical properties, unlike resonance structures which represent different Lewis structure depictions of a single chemical entity.

Prototropic tautomerism, involving the relocation of hydrogen atoms, represents the most common form of tautomeric behavior and may be considered as a specialized case of acid-base chemistry. The tautomerization process is typically catalyzed by acids or bases through mechanisms involving deprotonation, formation of delocalized intermediates, and subsequent reprotonation at alternative positions within the molecule. The equilibrium between different tautomeric forms depends on various factors including temperature, solvent environment, and the presence of additional substituents that can influence the relative stability of different forms.

In the context of this compound, the primary amino group present in the molecule may potentially participate in tautomeric equilibria, particularly involving proton transfer processes. The electronic effects of the adjacent halogen substituents and the electron-withdrawing ester group can significantly influence the relative stability of different tautomeric forms. The presence of both electron-withdrawing (chloro, fluoro, ester) and electron-donating (amino) groups creates a complex electronic environment that may stabilize certain tautomeric forms over others.

The identification and characterization of tautomeric forms presents significant challenges for chemical databases and structure determination efforts. Historically, different tautomeric forms of the same substance were often assigned separate registry numbers, leading to potential confusion in chemical literature and database searches. Modern chemical identifier systems, such as the International Chemical Identifier, have been designed to automatically recognize potential tautomeric relationships and ensure that all tautomeric forms are indexed together under a single standardized identifier.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-amino-3-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBYFJVZYLADLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507502-79-5 | |

| Record name | methyl 5-amino-3-chloro-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 5-amino-3-chloro-2-fluorobenzoate is an organic compound that has garnered interest due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClFNO

- Molecular Weight : Approximately 203.60 g/mol

The compound features a benzoate structure with amino, chloro, and fluoro substituents, which contribute to its unique chemical properties. These functional groups are crucial for its interactions with biological targets.

The biological activity of this compound is primarily linked to its structural components:

- Amino Group : Facilitates hydrogen bonding with biological macromolecules, enhancing interaction with enzymes or receptors.

- Chloro and Fluoro Groups : Contribute to hydrophobic interactions, influencing enzyme activity and receptor binding.

These interactions can modulate various biological pathways, leading to potential therapeutic effects against bacterial infections and inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have been studied for their antibacterial and antifungal activities. The presence of the amino group suggests potential interactions with microbial enzymes, which may inhibit growth or replication.

- Anti-inflammatory Effects : The compound's derivatives have been explored for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Comparative Analysis

This compound shares structural similarities with other compounds in its class. A comparative analysis highlights the differences in biological activity based on structural modifications:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino, chloro, fluoro groups | Antimicrobial, anti-inflammatory |

| Ethyl 5-amino-3-chloro-2-fluorobenzoate | Similar functional groups but ethyl instead of methyl | Enhanced lipophilicity; improved enzyme interaction |

| Methyl 6-amino-3-chloro-2-fluorobenzoate | Different position of amino group | Varied potency against specific bacterial strains |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

The compound’s closest analogs differ in substituent type, position, or functional groups. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations:

Carboxylic acid derivatives (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid) lack the ester group, reducing lipophilicity and increasing hydrogen-bonding capacity .

Halogen Positioning :

Physicochemical and Spectroscopic Properties

Table 2: Predicted vs. Experimental Data

Key Insights:

- The cyano-substituted analog has a higher molecular weight but lower predicted solubility due to reduced polarity.

- The target compound’s amino group may enhance solubility in aqueous-organic mixtures, making it more suitable for pharmaceutical intermediate synthesis compared to nitrile-containing analogs .

Preparation Methods

Nitration of Substituted Benzoic Acid

- Starting Material: m-toluic acid or related substituted benzoic acid.

- Reagents: Concentrated nitric acid (mass concentration 60-75%, preferably 63.5-70%).

- Conditions: The acid is added portionwise to nitric acid under stirring at 0 to 20 °C (preferably 0 to 10 °C) to control the reaction rate and selectivity.

- Outcome: Formation of 2-nitro-3-substituted benzoic acid derivative.

This step is critical for regioselective introduction of the nitro group. The volume ratio of m-toluic acid to nitric acid is optimized around 1 g : 3-5 mL for best yield.

Reduction of Nitro to Amino Group

- Reagents: Hydrogen gas in the presence of a hydrogenation catalyst such as Pd/C, Pt/C, or Raney nickel.

- Solvent: Suitable hydrogenation solvents like ethanol or methanol.

- Conditions: Hydrogenation under atmospheric or elevated pressure until complete reduction.

- Outcome: Conversion of nitro group to amino group yielding 2-amino-3-substituted benzoic acid.

This catalytic hydrogenation is efficient and widely used for aromatic nitro group reduction.

Chlorination (Halogenation)

- Reagents: Chlorinating agents such as dichlorohydantoin (NCS) or other chlorinating reagents.

- Catalyst: Benzoyl peroxide (1-2% by mass relative to substrate) to initiate radical chlorination.

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), sulfolane, or DMSO.

- Conditions: Heating at 90-110 °C for 1-2 hours.

- Outcome: Selective chlorination at the 3-position on the aromatic ring.

This step is crucial for introducing the chlorine substituent with high regioselectivity and yield.

Esterification (Methylation)

- Starting Material: 2-amino-3-chlorobenzoic acid derivative.

- Reagents: Methylation reagents such as methanol with acid catalysts or other methylating agents.

- Conditions: The reaction is performed at room temperature or slightly cooled (5-10 °C) after addition of inorganic acid, followed by slow addition of methylation reagent.

- Time: Stirring for 4-8 hours at room temperature.

- Workup: Filtration, washing, and drying to isolate methyl ester.

- Outcome: Formation of this compound with high purity and yield.

This esterification is typically straightforward, with the use of inorganic acid improving yield and purity.

Representative Experimental Data Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | m-toluic acid + HNO3 (63.5-70%) | 0 to 10 | 1-2 hours | ~85 | - | Controlled addition, stirring required |

| Reduction | Pd/C catalyst, H2 atmosphere | Room temp to 50 | Until complete | >90 | - | Efficient nitro to amino conversion |

| Chlorination | 2-amino-3-methylbenzoic acid + NCS + benzoyl peroxide + DMF | 90-110 | 1-2 hours | 87 | 99.1-99.5 | Radical chlorination with high selectivity |

| Esterification | 2-amino-3-chlorobenzoic acid + methylation reagent + inorganic acid | 5-10 (initial), then room temp | 4-8 hours | >90 | >99 | Methyl ester formation with high purity |

Analysis of Preparation Methods

-

- Use of readily available and inexpensive starting materials such as m-toluic acid.

- High overall yield (total yield reported around 63-87% for related compounds).

- High purity products (above 99%) suitable for industrial applications.

- Environmentally friendly conditions with minimized use of toxic reagents (e.g., avoidance of chlorine gas in some methods).

- Straightforward reaction sequences facilitating scale-up.

-

- Control of regioselectivity during nitration and chlorination is crucial.

- Radical chlorination requires careful temperature and catalyst control to avoid side reactions.

- Esterification requires optimization of acid and methylation reagent addition to maximize yield.

Summary of Key Research Findings

- The nitration of m-toluic acid under controlled acidic conditions yields 2-nitro-3-methylbenzoic acid efficiently.

- Catalytic hydrogenation effectively converts the nitro group to an amino group without affecting other substituents.

- Radical chlorination using N-chlorosuccinimide (NCS) and benzoyl peroxide in DMF at elevated temperatures selectively chlorinates the aromatic ring.

- Subsequent esterification under mild acidic conditions with methylation reagents affords this compound with high purity and yield.

- The overall synthetic route is amenable to industrial scale due to its simplicity, cost-effectiveness, and environmental considerations.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-amino-3-chloro-2-fluorobenzoate, considering competing substituent reactivities?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Start with nitration or halogenation of a pre-substituted benzoic acid derivative, followed by reduction of the nitro group to an amine. Esterification with methanol (using agents like thionyl chloride or H2SO4) is critical. For example, halogen positioning (Cl at C3, F at C2) requires careful control of reaction temperature (e.g., 0–5°C for fluorination to minimize side reactions) and stoichiometric ratios. Competing reactivity of electron-withdrawing groups (Cl, F) can be managed via protecting groups (e.g., acetyl for -NH2) during esterification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons based on coupling patterns (e.g., fluorine-induced splitting at C2). The amine proton (C5) may appear broad due to hydrogen bonding.

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and amine (-NH2 stretch ~3400 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (expected ~217.58 g/mol) and fragmentation patterns.

Cross-referencing with analogous compounds (e.g., 5-amino-2-chloro-4-fluorobenzoic acid, MW 189.57 ) ensures accuracy in assignments.

Q. What are the critical parameters for optimizing purity via recrystallization?

- Methodological Answer : Solvent polarity and temperature gradients are key. Use a mixed solvent system (e.g., ethanol/water) to achieve high yields. Slowly cool the solution from reflux to 4°C to maximize crystal formation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against known standards .

Advanced Research Questions

Q. How do electron-withdrawing groups (Cl, F) influence the compound’s stability under varying pH conditions?

- Methodological Answer : The meta-chloro (C3) and ortho-fluoro (C2) groups increase electrophilicity, making the ester bond susceptible to hydrolysis under alkaline conditions. Conduct accelerated stability studies:

- Acidic (pH 2) : Minimal degradation (monitor via HPLC).

- Basic (pH 10) : Rapid ester cleavage to 5-amino-3-chloro-2-fluorobenzoic acid.

Use Arrhenius plots (25–60°C) to model degradation kinetics. Fluorine’s inductive effect reduces electron density at the ester carbonyl, accelerating hydrolysis compared to non-fluorinated analogs .

Q. What strategies mitigate competing side reactions during multi-substituent introduction?

- Methodological Answer :

- Stepwise Functionalization : Introduce F first (via Schiemann reaction), then Cl via electrophilic substitution (FeCl3 catalyst), and protect -NH2 as an acetyl group during esterification.

- Regioselectivity Control : Use DFT calculations to predict substituent directing effects. For example, fluorine at C2 directs Cl to C3 via meta-directing effects.

- Byproduct Analysis : Employ LC-MS to identify intermediates (e.g., over-chlorinated derivatives) and adjust reaction time/temperature .

Q. How can computational modeling predict regioselectivity in further electrophilic substitutions?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and molecular electrostatic potential (MEP) surfaces. For example:

- Nitration : The amino group (C5) activates the ring, but Cl and F deactivate specific positions. MEP maps show highest electron density at C4, making it the likely nitration site.

Validate predictions experimentally via regioselective nitration (HNO3/H2SO4) and characterization of isomers via 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.